molecular formula C7H14N2O B13558233 1-Amino-N-isopropylcyclopropane-1-carboxamide

1-Amino-N-isopropylcyclopropane-1-carboxamide

Cat. No.: B13558233
M. Wt: 142.20 g/mol
InChI Key: YYFSARJVDGGFIB-UHFFFAOYSA-N
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Description

1-Amino-N-isopropylcyclopropane-1-carboxamide is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring, which imparts significant strain and reactivity to the molecule, making it a valuable subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-N-isopropylcyclopropane-1-carboxamide typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another common method is the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These methods allow for the formation of the cyclopropane ring, which is a key feature of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-N-isopropylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-Amino-N-isopropylcyclopropane-1-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a precursor to bioactive molecules.

    Medicine: Research explores its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 1-Amino-N-isopropylcyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropane ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.

    1-Aminocyclobutane-1-carboxylic acid: An analog with a four-membered ring structure.

    α-Aminoisobutyric acid: Another analog with a different ring size and structure.

Uniqueness

1-Amino-N-isopropylcyclopropane-1-carboxamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new applications.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1-amino-N-propan-2-ylcyclopropane-1-carboxamide

InChI

InChI=1S/C7H14N2O/c1-5(2)9-6(10)7(8)3-4-7/h5H,3-4,8H2,1-2H3,(H,9,10)

InChI Key

YYFSARJVDGGFIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1(CC1)N

Origin of Product

United States

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